molecular formula C18H14N2O B14378808 4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine CAS No. 89705-81-7

4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine

Cat. No.: B14378808
CAS No.: 89705-81-7
M. Wt: 274.3 g/mol
InChI Key: JNYGTOXGTBKMSC-UHFFFAOYSA-N
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Description

4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with diphenyl and prop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetonitrile with propargylamine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazole: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and applications.

    N-(prop-2-yn-1-yl)-1,3-oxazole: Lacks the diphenyl groups, which can influence its chemical properties.

Uniqueness

4,5-Diphenyl-N-(prop-2-yn-1-yl)-1,3-oxazol-2-amine is unique due to the presence of both diphenyl and prop-2-yn-1-yl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89705-81-7

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

4,5-diphenyl-N-prop-2-ynyl-1,3-oxazol-2-amine

InChI

InChI=1S/C18H14N2O/c1-2-13-19-18-20-16(14-9-5-3-6-10-14)17(21-18)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,19,20)

InChI Key

JNYGTOXGTBKMSC-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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